

Application Notes and Protocols for the Analytical Detection of FR-145715

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-145715 is a potent and selective histamine H2 receptor antagonist that also exhibits specific antimicrobial activity against Helicobacter pylori.[1][2] This dual action makes it a compound of significant interest in the research and development of treatments for peptic ulcers and other gastrointestinal disorders linked to H. pylori infection.[1][2] These application notes provide detailed methodologies for the analytical detection of **FR-145715** in various samples, crucial for pharmacokinetic studies, formulation development, and quality control.

Chemical Properties of FR-145715

A thorough understanding of the physicochemical properties of **FR-145715** is fundamental for the development of robust analytical methods.



| Property | Value | Source |
|-------------------|-------------------------------------|--------------------------|
| CAS Number | 149917-31-7 | MedChemExpress |
| Molecular Formula | C16H23N5O2S | PubChem |
| Molecular Weight | 365.46 g/mol | PubChem |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Class | Histamine H2 Receptor Antagonist | MedChemExpress, BioWorld |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for **FR-145715** is not readily available in the public domain, a general method for the analysis of histamine H2 receptor antagonists can be adapted and validated for its quantification. The following protocol is a recommended starting point for method development and validation.

Principle

Reversed-phase HPLC (RP-HPLC) is a suitable technique for the separation and quantification of **FR-145715** from various sample matrices. The method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

- 1. Instrumentation and Materials
- · High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)



- FR-145715 reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Ultrapure water
- Sample filtration membranes (0.45 μm)
- 2. Preparation of Mobile Phase and Standards
- Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution: Accurately weigh and dissolve FR-145715 reference standard in a suitable solvent (e.g., DMSO, followed by dilution with mobile phase) to obtain a stock solution of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.
- 3. Chromatographic Conditions
- Column: C18 (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL



Column Temperature: 30 °C

 Detection Wavelength: To be determined by UV scan of FR-145715 (typically in the range of 210-230 nm for similar compounds).

4. Sample Preparation

- Plasma/Serum Samples: Protein precipitation is a common method. Add three volumes of cold acetonitrile to one volume of plasma/serum. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
- Formulation Samples (e.g., tablets): Crush a known number of tablets to a fine powder.
 Dissolve an accurately weighed portion of the powder in a suitable solvent, sonicate for 15 minutes, and dilute to a known volume. Filter the solution through a 0.45 µm membrane filter before injection.

5. Method Validation

The developed method must be validated according to ICH guidelines, including the assessment of:

- Specificity: Ensure no interference from endogenous components in the matrix.
- Linearity: Establish a linear relationship between concentration and detector response.
- Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
- Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary (Hypothetical for Method Validation)

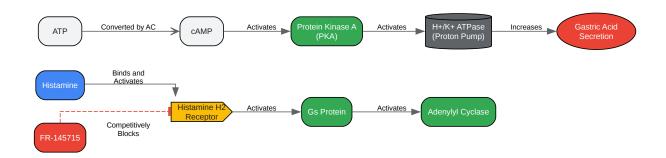


The following table presents a hypothetical summary of quantitative data that should be generated during method validation.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|-----------------------|----------------------|---------------------|
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 μg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 μg/mL |

Signaling Pathway and Mechanism of Action

FR-145715 acts as a competitive antagonist at the histamine H2 receptor, primarily on gastric parietal cells. This antagonism blocks the binding of histamine and subsequently inhibits the production of gastric acid.



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Caption: Mechanism of action of **FR-145715** at the histamine H2 receptor.

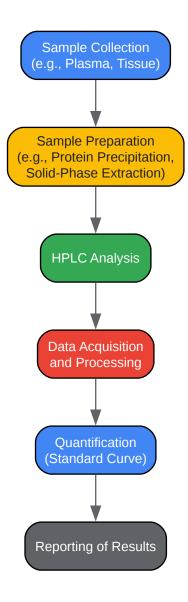
The binding of histamine to the H2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation and activation of the H+/K+ ATPase (proton pump),



resulting in gastric acid secretion. **FR-145715** competitively inhibits the initial step of this cascade by blocking histamine binding to the H2 receptor.

Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of **FR-145715** in biological samples.



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Caption: General experimental workflow for FR-145715 analysis.



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References

- 1. FR145715, a novel histamine H2 receptor antagonist, with specific anti-Helicobacter pylori activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
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